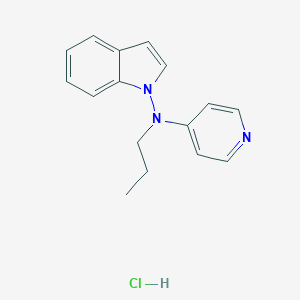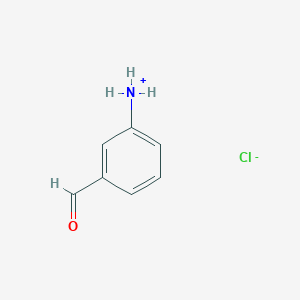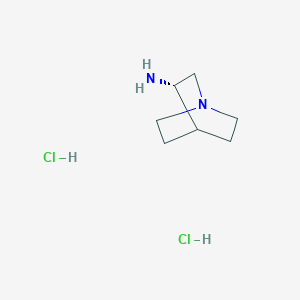
Imidastat O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidastat O is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is an imidazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of Imidastat O is not fully understood, but it has been suggested that it works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is involved in the metabolism of tryptophan, an amino acid that is essential for the growth and survival of cancer cells. By inhibiting IDO, this compound may prevent cancer cells from obtaining the tryptophan they need to grow and proliferate.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of many diseases. It has also been shown to inhibit the production of collagen, a protein that is involved in the development of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Imidastat O in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for further research on Imidastat O. One area of interest is its potential use in the treatment of liver fibrosis, which is a major cause of morbidity and mortality worldwide. Another area of interest is its potential use in cancer therapy, as it has shown promising results in preclinical studies. Further research is also needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. Its anti-inflammatory, antioxidant, and antifibrotic effects make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of Imidastat O involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield this compound. This method has been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Imidastat O has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antifibrotic effects. These properties make it a promising candidate for the treatment of various diseases such as liver fibrosis, chronic kidney disease, and pulmonary fibrosis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit cancer cell proliferation and induce apoptosis.
Propriétés
Numéro CAS |
126836-12-2 |
|---|---|
Formule moléculaire |
C23H43ClN2O2 |
Poids moléculaire |
415.1 g/mol |
Nom IUPAC |
2-[2-[(Z)-hexadec-7-enyl]-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C23H43N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-24-17-18-25(23,19-21-26)20-22-27;/h9-10,17-18,26-27H,2-8,11-16,19-22H2,1H3;1H/q+1;/p-1/b10-9-; |
Clé InChI |
OQLOMXRSKKZFBU-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
SMILES |
CCCCCCCCC=CCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
Synonymes |
1,1-bis(2-oxyethyl)-2-heptadecenyl-2-imidazolyl chloride Imidastat O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)



![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
